molecular formula C14H11N3OS2 B7536571 N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide

N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide

Katalognummer B7536571
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: FWDGRNGNLCDTFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide, also known as BTA-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BTA-1 is a member of the benzothiadiazole family, which is known for its diverse biological activities. BTA-1 has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the development of novel therapeutics.

Wirkmechanismus

The mechanism of action of N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide is not fully understood. However, it is believed that N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide acts by inhibiting various signaling pathways involved in cancer cell proliferation, inflammation, and oxidative stress. N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of various genes involved in inflammation and cell survival. N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide also inhibits the activity of Akt, a protein kinase involved in the regulation of cell survival and proliferation. In addition, N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins. This inhibition of MMPs is believed to contribute to the anti-cancer and anti-inflammatory properties of N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide.
Biochemical and Physiological Effects:
N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide has been shown to have various biochemical and physiological effects. N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide has been shown to induce apoptosis in cancer cells by activating caspases, a family of proteases involved in the regulation of apoptosis. N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. In addition, N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide has been shown to reduce the production of reactive oxygen species (ROS) and inhibit lipid peroxidation, which contributes to its neuroprotective properties. N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which contributes to its anti-inflammatory properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide in lab experiments is its diverse biological activities, which make it a potential candidate for the development of novel therapeutics. Another advantage is its relatively low toxicity, which makes it a safer alternative to other chemotherapeutic agents. However, one of the limitations of using N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide in lab experiments is its poor solubility in water, which can affect its bioavailability and efficacy. Another limitation is its instability in acidic and basic conditions, which can affect its purity and yield.

Zukünftige Richtungen

There are several future directions for the research on N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide. One direction is to further investigate the mechanism of action of N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide, particularly its interaction with various signaling pathways involved in cancer cell proliferation, inflammation, and oxidative stress. Another direction is to optimize the synthesis of N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide to improve its purity, yield, and solubility. Furthermore, future research can focus on the development of novel formulations of N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide to improve its bioavailability and efficacy. Finally, future research can focus on the in vivo evaluation of N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide to determine its safety and efficacy as a potential therapeutic agent.

Synthesemethoden

N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide can be synthesized using a variety of methods, including the reaction of 2-mercaptoacetic acid with 2-aminobenzothiazole in the presence of a catalyst. Another method involves the reaction of 2-aminobenzothiazole with phenylthioacetic acid in the presence of a dehydrating agent. The purity and yield of the synthesized N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide can be improved by using different purification techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide has been extensively studied for its potential therapeutic applications. In cancer research, N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide acts by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis. In addition, N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential therapeutic candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide has also been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS2/c18-13(9-19-10-5-2-1-3-6-10)15-11-7-4-8-12-14(11)17-20-16-12/h1-8H,9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDGRNGNLCDTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-Benzothiadiazol-4-YL)-2-(phenylsulfanyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.